
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones, followed by hydrolysis and purification steps. One common method involves the reaction of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(pyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The pyrimidine ring can also participate in π-π stacking interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-hydroxypropanoic acid: Lacks the pyrimidine ring, making it less complex and with different properties.
Uniqueness
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-hydroxy-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5(7(11)12)4-6-8-2-1-3-9-6/h1-3,5,10H,4H2,(H,11,12) |
Clé InChI |
QLPVUEPIMXNSHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


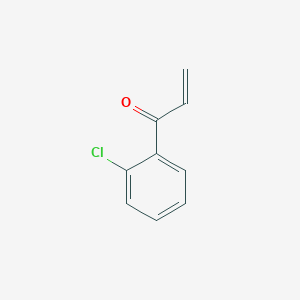

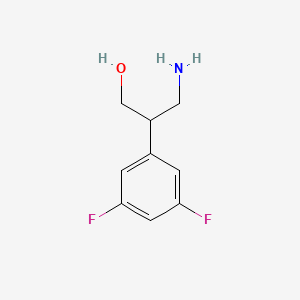
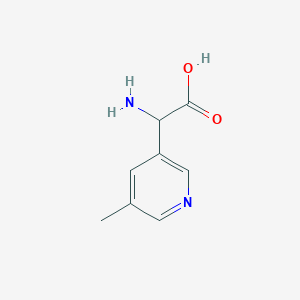
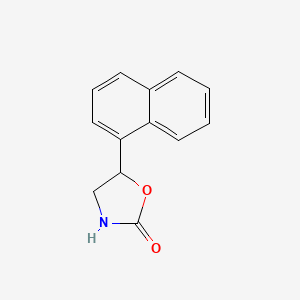


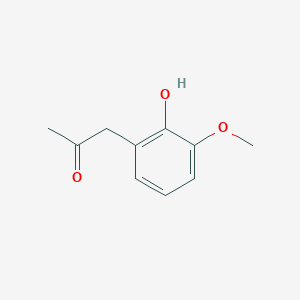
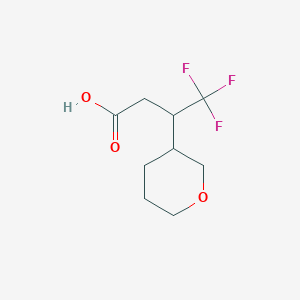
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)

![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


